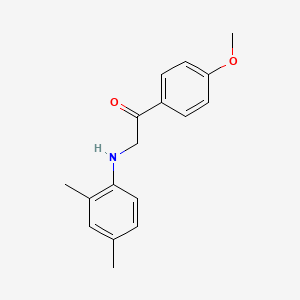

![molecular formula C21H20N2O3S B2766739 2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-acetylbenzoate CAS No. 941935-77-9](/img/structure/B2766739.png)

2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-acetylbenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound seems to be a derivative of "2-(piperidin-1-yl)benzo[d]thiazol-6-ol" . This parent compound has a molecular weight of 234.32 and is a solid in its physical form .

Synthesis Analysis

While specific synthesis information for “2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-acetylbenzoate” is not available, a similar compound was synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of the parent compound “2-(piperidin-1-yl)benzo[d]thiazol-6-ol” is given by the InChI code: 1S/C12H14N2OS/c15-9-4-5-10-11 (8-9)16-12 (13-10)14-6-2-1-3-7-14/h4-5,8,15H,1-3,6-7H2 .Physical And Chemical Properties Analysis

The parent compound “2-(piperidin-1-yl)benzo[d]thiazol-6-ol” is a solid and has a molecular weight of 234.32 .Applications De Recherche Scientifique

Chemical and Biological Properties

2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-acetylbenzoate belongs to a class of compounds that have attracted significant interest in scientific research due to their broad spectrum of chemical and biological properties. These compounds, particularly those containing benzothiazole and piperidine moieties, have been extensively studied for their potential in various applications, including medicinal chemistry and drug development.

Anticancer and Antimicrobial Applications

Research on benzothiazole derivatives has shown that these compounds possess a wide range of biological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. For instance, the structural simplicity and versatility of the benzothiazole scaffold have made it a focal point in the search for new chemotherapeutic agents. 2-Arylbenzothiazoles, in particular, have emerged as promising antitumor agents, indicating the potential of derivatives like this compound in cancer research. The ability of these compounds to serve as ligands for various biomolecules highlights their significance in the development of targeted therapies for treating different human diseases and disorders, especially cancer (Kamal, Ali Hussaini Syed, & Malik Mohammed, 2015).

Biological Activities and Drug Design

The benzothiazole nucleus, when integrated into pharmaceutical compounds, contributes to a broad spectrum of pharmacological activities. This has led to the incorporation of benzothiazole derivatives in the design of drugs with varied therapeutic applications, including antiviral, antimicrobial, and antidiabetic activities. The therapeutic potential of these compounds is further enhanced by their structural modifications, which can lead to the development of novel drugs with improved efficacy and safety profiles. The exploration of benzothiazole derivatives in drug design and development continues to be a vibrant area of research, driven by the structural versatility and biological relevance of these compounds (Ahmed et al., 2015).

Mécanisme D'action

Target of Action

Similar compounds have been shown to inhibit theCyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins .

Mode of Action

The compound’s interaction with its targets leads to the inhibition of the COX enzymes . This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting the COX enzymes, the compound prevents the production of prostaglandins from arachidonic acid. This results in a decrease in inflammation.

Pharmacokinetics

Similar compounds have shown fair cox-2 inhibitory activity .

Result of Action

The inhibition of the COX enzymes leads to a decrease in the production of prostaglandins. This results in a reduction of inflammation, as prostaglandins play a key role in the inflammatory response .

Propriétés

IUPAC Name |

(2-piperidin-1-yl-1,3-benzothiazol-6-yl) 4-acetylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S/c1-14(24)15-5-7-16(8-6-15)20(25)26-17-9-10-18-19(13-17)27-21(22-18)23-11-3-2-4-12-23/h5-10,13H,2-4,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJLPAKFJSQOOMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)N=C(S3)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2766657.png)

![4-acetyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2766660.png)

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2766661.png)

![2-{3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}-3-(2,4-dichlorophenyl)acrylonitrile](/img/structure/B2766662.png)

![N-(4-methoxyphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2766664.png)

![2-((8,9-Dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-1-phenylethanone](/img/structure/B2766668.png)

![2,5-dichloro-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2766672.png)

![1-{[4-(3-chlorophenyl)piperazino]methyl}-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone]](/img/structure/B2766673.png)

![Methyl 4-(4-ethoxyphenyl)-2-oxo-6-[(2-thienylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2766678.png)

![(2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol](/img/structure/B2766679.png)